Antibacterial Activity: Copper Complex vs. Non-Brominated Isatin
In a head-to-head comparative evaluation of copper(II) complexes, the complex derived from 5-bromo-1-methylindoline-2,3-dione (3b) exhibited an 8-fold improvement in antibacterial potency relative to the complex derived from the non-brominated N-methylisatin analog (3a). The brominated derivative complex achieved an MIC of 250 μg/mL against Bacillus subtilis, compared to 2000 μg/mL for the non-brominated comparator [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 250 μg/mL |
| Comparator Or Baseline | Copper(II) complex of 2-thiophenecarbonylhydrazone-3-(N-methyl)isatin (non-brominated analog) = 2000 μg/mL |
| Quantified Difference | 8-fold lower MIC (greater potency) |
| Conditions | In vitro antibacterial assay against Bacillus subtilis; copper(II) complexes of 2-thiophenecarbonylhydrazone derivatives |
Why This Matters
This direct 8-fold potency differential demonstrates that the 5-bromo substituent is not an interchangeable halogen decoration but a critical determinant of antibacterial efficacy in metal complex formulations, directly informing medicinal chemistry lead selection.
- [1] Fadlan, A., Santoso, M., & Ediati, R. (2014). Copper(II) Complexes of 2-Thiophenecarbonylhydrazone-3-(N-methyl)-5-bromoisatin: Synthesis and Its Antibacterial Activity. Sains dan Terapan Kimia, 8(2), 103–111. View Source
